Product packaging for 2-(2-chlorophenyl)-N-methylpropanamide(Cat. No.:CAS No. 1949-64-0)

2-(2-chlorophenyl)-N-methylpropanamide

Cat. No.: B2558982
CAS No.: 1949-64-0
M. Wt: 197.66
InChI Key: QTPQQZQFIAUFCH-UHFFFAOYSA-N
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Description

Contextualizing N-Methyl Amide Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The N-methyl amide group is a crucial functional group found in a vast array of natural products and pharmaceuticals. researchgate.net The substitution of a hydrogen atom on the amide nitrogen with a methyl group can have profound effects on a molecule's properties. This modification can enhance metabolic stability by preventing enzymatic degradation, improve membrane permeability, and lock the molecule into a specific conformation that is favorable for binding to a biological target. researchgate.net

This strategic methylation is sometimes referred to as the "magic methyl effect," where the addition of a single methyl group can lead to a significant improvement in a compound's biological activity or pharmacokinetic profile. nih.gov However, the synthesis of N-methyl amides can present challenges, such as controlling selectivity to avoid overalkylation. nih.gov Modern synthetic methods have been developed to address these challenges, enabling the efficient and selective N-methylation of amides for applications in drug discovery. nih.govacs.org

Importance of Chlorophenyl Moieties in Synthetic Organic Chemistry

The incorporation of chlorine atoms into organic molecules is a widely used strategy in drug design. The chlorophenyl group, a phenyl ring substituted with one or more chlorine atoms, can significantly alter a molecule's physical, chemical, and biological properties. youtube.com Chlorine is an electronegative and lipophilic atom. Its presence can influence a molecule's acidity, basicity, and ability to participate in hydrogen bonding.

Overview of Current Research Landscape for Related Amide Derivatives

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins. Consequently, synthetic amide derivatives are a major focus of research. The current landscape reveals that these compounds are being explored for a wide range of applications.

Extensive research has demonstrated that amide derivatives possess a broad spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The flexibility of amide synthesis allows chemists to create large libraries of related compounds with diverse substituents, which can then be screened for desired biological effects. rsc.org Computational studies, such as Density Functional Theory (DFT) analysis, are increasingly being used to understand the reaction mechanisms for synthesizing substituted amides and to predict the properties of novel derivatives, further accelerating the discovery process. mdpi.comresearchgate.net

Chemical Compound Data

Below are the computed chemical properties for 2-(2-chlorophenyl)-N-methylpropanamide.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Canonical SMILES CC(C1=CC=CC=C1Cl)C(=O)NC
InChI Key SBPJWYDDXAFBTH-UHFFFAOYSA-N
CAS Number 88434-29-9
Predicted LogP 2.4-2.8
Predicted Solubility Data not readily available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B2558982 2-(2-chlorophenyl)-N-methylpropanamide CAS No. 1949-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(10(13)12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQQZQFIAUFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chlorophenyl N Methylpropanamide and Analogues

Strategies for Amide Bond Formation

The construction of the amide linkage is a cornerstone of organic synthesis. For a target molecule like 2-(2-chlorophenyl)-N-methylpropanamide, both direct and indirect methods are viable.

Direct Amidation Approaches

Direct amidation methods involve the formation of an amide bond directly from a carboxylic acid and an amine, often with the aid of a catalyst to facilitate the dehydration reaction.

Boron-based catalysts have emerged as effective promoters for the direct condensation of carboxylic acids and amines. orgsyn.org Catalysts such as boric acid, boronic acids, and borate esters can be utilized for this purpose. nih.govnih.gov The generally accepted mechanism for boron-mediated amidation involves the formation of an acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govrsc.org However, recent studies suggest that the mechanism may be more complex, potentially involving dimeric boron species. rsc.org

For the synthesis of this compound, this would involve the direct reaction of 2-(2-chlorophenyl)propanoic acid with methylamine in the presence of a boron catalyst, such as 2-chlorophenylboronic acid. nih.gov The reaction is typically carried out under dehydrating conditions, for instance, using a Dean-Stark apparatus to remove water as it is formed. While borinic acids have been investigated, they are generally not competent catalysts for amidation themselves but can act as pre-catalysts by converting to the more active boronic acids. nih.govrsc.org

A comparative study of different boron catalysts has shown that while simple boronic acids are highly active for non-functionalized substrates, borate esters may be more effective for more challenging substrate pairings. nih.govrsc.org

Table 1: Comparison of Boron Catalysts in Direct Amidation

Catalyst TypeGeneral ReactivityMechanistic InsightReference
Boric AcidEffective and inexpensive catalyst.Forms ester or complex with hydroxyl functionality. orgsyn.org orgsyn.org
Boronic AcidsHigh catalytic activity with simple substrates.May involve dimeric B-X-B motifs. rsc.org nih.govrsc.org
Borate EstersCan mediate amidation of challenging substrates.Less susceptible to deactivation by coordinating substrates. nih.gov nih.govrsc.org
Borinic AcidsGenerally inactive as direct catalysts.Can undergo protodeboronation to form active boronic acids. nih.gov nih.govrsc.org

A more direct and atom-economical approach to α-arylated amides is the palladium-catalyzed cross-coupling of an amide with an aryl halide. This method forges the C-C bond at the α-position of the amide. nih.govberkeley.edu In the context of synthesizing this compound, this would involve the α-arylation of N-methylpropanamide with a 2-chlorophenyl halide, such as 1-chloro-2-iodobenzene or 1-bromo-2-chlorobenzene.

This transformation is typically catalyzed by a palladium complex with a suitable phosphine ligand, such as BINAP or other bulky, electron-rich phosphines, in the presence of a strong base like sodium tert-butoxide or a silylamide base. nih.govberkeley.edu The high pKa of the α-protons of amides presents a challenge, necessitating careful selection of the base and reaction conditions to achieve good yields and minimize side reactions like diarylation. nih.gov

Significant progress has been made in this area, including the development of methods for the α-arylation of secondary amides, which was previously a significant challenge due to the presence of the acidic N-H bond. nih.govorganic-chemistry.org A traceless protecting group strategy has been developed to facilitate this reaction. nih.govorganic-chemistry.org

Table 2: Key Parameters in Palladium-Catalyzed α-Arylation of Amides

ParameterDescriptionImportanceReference
Palladium CatalystTypically a Pd(0) or Pd(II) precursor.The active catalyst for the cross-coupling reaction. nih.govberkeley.edu
LigandBulky, electron-rich phosphines (e.g., BINAP, Q-phos).Stabilizes the palladium center and facilitates catalytic steps. organic-chemistry.org nih.govorganic-chemistry.org
BaseStrong, non-nucleophilic bases (e.g., NaOtBu, KN(SiMe₃)₂).Deprotonates the α-carbon of the amide to form the enolate. nih.gov nih.gov
Aryl HalideAryl bromides, chlorides, or iodides.The source of the aryl group. Chlorides are less reactive but more available. nih.gov nih.gov
SolventAnhydrous, aprotic solvents (e.g., THF, dioxane).Provides the reaction medium and can influence reaction rates. berkeley.edu berkeley.edu

Amidation from Carboxylic Acid Derivatives (e.g., acyl chlorides)

A classical and highly reliable method for amide bond formation is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. mdpi.com This approach avoids the equilibrium limitations of direct amidation.

For the synthesis of this compound, the precursor 2-(2-chlorophenyl)propanoyl chloride would be required. This acyl chloride can be prepared from 2-(2-chlorophenyl)propanoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

The resulting 2-(2-chlorophenyl)propanoyl chloride is then reacted with methylamine to form the desired amide. google.com This reaction is typically carried out in an inert solvent, often in the presence of a base such as triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct. google.comorgsyn.org

The synthesis of the chiral precursor, D-(+)-2-chloropropionyl chloride, has been reported from L-lactic acid via a multi-step process involving reaction with thionyl chloride. patsnap.comgoogle.comgoogle.com This highlights a potential route to enantiomerically enriched versions of the target compound.

Stereoselective Synthesis and Chiral Resolution

Since this compound contains a stereocenter at the α-carbon, methods to obtain single enantiomers are of significant interest.

Chiral HPLC for Enantiomer Separation

For racemic mixtures of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of the individual enantiomers. phenomenex.comchiralpedia.comnih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. chiralpedia.comcsfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including arylpropionic acid derivatives. nih.govnih.gov The separation can be performed in either normal-phase or reversed-phase mode. csfarmacie.cznih.gov

The choice of mobile phase, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is crucial for achieving good resolution. researchgate.netnih.gov The elution order of the enantiomers can sometimes be reversed by changing the chiral selector, the mobile phase composition, or the column temperature. nih.gov

Table 3: Factors Influencing Chiral HPLC Separation

FactorInfluence on SeparationExampleReference
Chiral Stationary Phase (CSP)The primary determinant of enantioselectivity.Polysaccharide-based (cellulose, amylose), cyclodextrin-based. nih.gov nih.govnih.gov
Mobile Phase CompositionAffects retention times and resolution.n-Hexane/isopropanol for normal phase. researchgate.net nih.govresearchgate.net
TemperatureCan influence the thermodynamics of interaction and thus resolution and elution order.Reversal of elution order with temperature change. nih.gov nih.gov
Flow RateAffects peak broadening and analysis time.Optimized for best resolution and efficiency. nih.gov nih.gov
DetectorAllows for quantification of the separated enantiomers.UV detector set at an appropriate wavelength. mdpi.com mdpi.com

Determination of Absolute Configuration using Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable spectroscopic tool for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govresearchgate.net This technique is particularly valuable when traditional methods like X-ray crystallography are not feasible due to difficulties in obtaining high-quality crystals. spectroscopyeurope.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers are non-superimposable mirror images, they exhibit VCD spectra that are equal in intensity but opposite in sign. spectroscopyeurope.com

The process of assigning the absolute configuration using VCD involves a synergistic approach combining experimental measurement with theoretical computation. schrodinger.comamericanlaboratory.com

The core methodology consists of the following steps:

Experimental Measurement: The VCD spectrum of the chiral compound is measured experimentally using a VCD spectrometer. spectroscopyeurope.com

Computational Modeling: The VCD spectrum for one of the enantiomers (e.g., the R- or S-enantiomer) is simulated using ab initio or density functional theory (DFT) calculations. americanlaboratory.com

Spectral Comparison: The experimentally measured spectrum is then compared with the theoretically predicted spectrum. spectroscopyeurope.comschrodinger.com

A confident assignment of the absolute configuration is made if the major bands of the experimental and calculated VCD spectra show a strong correlation in their signs and relative magnitudes. americanlaboratory.com If the spectra align, the sample's absolute configuration is the same as that of the enantiomer used for the calculation. If the experimental spectrum is a mirror image of the calculated one (i.e., the signs are opposite), the sample has the opposite absolute configuration. americanlaboratory.com

For the results to be accurate, computational models must often account for environmental factors, such as solute-solvent interactions and potential intermolecular or intramolecular hydrogen bonding, which can significantly influence the conformation of molecules in solution and thus their VCD spectra. schrodinger.comamericanlaboratory.com

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and selectivity, while also considering efficiency and cost. For the formation of amides, such as this compound, this involves systematically varying parameters like temperature, solvents, catalysts, and reagents.

A common method for forming the amide bond is the direct amidation of esters. The efficiency of this reaction is highly dependent on the chosen conditions. For example, studies on analogous direct amidation reactions demonstrate the profound impact of catalysts, bases, and temperature on the product yield. researchgate.net

In a representative optimization study, the reaction between an ester and an amine was tested under various conditions to find the optimal parameters for amide formation. The results illustrate how systematically modifying reaction variables can dramatically improve the outcome.

Table 1: Optimization of Reaction Conditions for a Direct Amidation Reaction

Entry Catalyst Base Solvent Temp (°C) Yield (%)
1 None None None 100 3
2 None None None 150 32
3 None K₂CO₃ None 150 39
4 Pd(OAc)₂ K₂CO₃ None 150 55
5 Pd(OAc)₂ NaH None 150 80

As shown in the table, increasing the temperature from 100 °C to 150 °C in the absence of a catalyst or base significantly increased the yield from 3% to 32%. researchgate.net The introduction of a base such as potassium carbonate (K₂CO₃) provided a modest increase in yield to 39%. researchgate.net A more substantial improvement was observed with the combination of a palladium catalyst and a base. The highest yield (98%) was achieved using a palladium catalyst with sodium hydride (NaH) as the base at a temperature of 130 °C. researchgate.net

These findings underscore the importance of a multi-variable approach to optimization. Modern strategies may even employ advanced computational methods, such as Bayesian optimization, to efficiently explore a wide range of reaction parameters and identify conditions that simultaneously maximize conversion and selectivity for the desired product. nih.gov

Advanced Spectroscopic Characterization in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is arguably the most widely used NMR technique, providing a wealth of information about the number, type, and connectivity of hydrogen atoms in a molecule. For 2-(2-chlorophenyl)-N-methylpropanamide, the ¹H NMR spectrum is expected to exhibit several distinct signals, each corresponding to a unique set of protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Electron-withdrawing groups, such as the chlorine atom and the amide carbonyl group, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). ucl.ac.ukoregonstate.edu

The expected signals for this compound would include:

Aromatic Protons: The four protons on the 2-chlorophenyl ring are in different chemical environments and would likely appear as a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.5 ppm. The proximity to the electron-withdrawing chlorine atom and the rest of the molecule influences their precise shifts.

Methine Proton (CH): The single proton on the carbon adjacent to the chlorophenyl ring and the carbonyl group is expected to be significantly deshielded, appearing as a quartet (due to coupling with the adjacent methyl group) at a downfield position.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom would give rise to a singlet (or a doublet if there is restricted rotation around the C-N amide bond) in the range of 2.7-3.0 ppm.

Methyl Protons (CH-CH₃): The three protons of the methyl group on the propane (B168953) chain would appear as a doublet (due to coupling with the methine proton) at a more upfield position, typically around 1.2-1.5 ppm.

The coupling between adjacent, non-equivalent protons, known as spin-spin coupling, provides valuable information about the connectivity of the molecule. The magnitude of this coupling is given by the coupling constant (J), measured in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (4H) 7.0 - 7.5 Multiplet -
CH (1H) 3.8 - 4.2 Quartet ~7
N-CH₃ (3H) 2.7 - 3.0 Singlet/Doublet -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a direct view of the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. organicchemistrydata.orgoregonstate.edu The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, generally from 0 to 220 ppm. libretexts.org

For this compound, the ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule:

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and is expected to appear at the far downfield end of the spectrum, typically in the range of 170-175 ppm.

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring will give rise to six distinct signals in the aromatic region (approximately 125-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Methine Carbon (CH): The carbon atom of the methine group will be found in the aliphatic region, with its shift influenced by the adjacent aromatic ring and carbonyl group.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Methyl Carbon (CH-CH₃): The carbon of the other methyl group will also appear in the upfield region, typically at a slightly different shift from the N-methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 170 - 175
Aromatic C-Cl 132 - 136
Aromatic C-C 135 - 140
Aromatic C-H (4 signals) 125 - 130
CH 45 - 55
N-CH₃ 25 - 30

Application of Advanced NMR Techniques for Conformational Analysis

While one-dimensional NMR spectra are excellent for determining the constitution of a molecule, advanced two-dimensional (2D) techniques are often required to probe its three-dimensional structure, or conformation. chemrxiv.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred spatial arrangement is crucial.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for conformational analysis. columbia.edu These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. youtube.comscribd.com

For this compound, a NOESY or ROESY experiment could reveal key spatial relationships:

Orientation of the Chlorophenyl Ring: Correlations between the methine proton (CH) and specific protons on the aromatic ring could help determine the preferred rotational conformation around the C-C bond connecting the propane chain to the ring.

Amide Bond Conformation: The amide bond (CO-N) can exist in cis or trans conformations, which often interconvert slowly on the NMR timescale. NOE correlations between the N-methyl protons and either the methine proton or the alpha-methyl protons would provide definitive evidence for the dominant isomer and the spatial arrangement around the amide linkage.

By analyzing the pattern and intensity of these cross-peaks in the 2D spectrum, a detailed 3D model of the molecule's most stable conformation in solution can be constructed. chemrxiv.orgcolumbia.edu

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The frequencies of radiation that are absorbed correspond to the natural vibrational frequencies of the molecule's bonds (stretching, bending, etc.). This results in a unique vibrational spectrum that serves as a molecular "fingerprint". upi.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. rjpn.org The spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, several characteristic absorption bands are expected. tsijournals.com

N-H Stretching: Although this is a tertiary amide and lacks an N-H bond, if any secondary amide impurity were present, a sharp peak would be observed around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups will be observed as strong bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of an amide. For a tertiary amide like this compound, a strong absorption is expected in the region of 1630-1670 cm⁻¹. Its exact position can be sensitive to the molecular environment and conformation.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the 1400-1450 cm⁻¹ region.

Aromatic C=C Bending: The benzene (B151609) ring gives rise to several characteristic bands in the "fingerprint region" (below 1500 cm⁻¹), including sharp absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic) Ar-H 3010 - 3100 Medium-Weak
C-H Stretch (Aliphatic) C-H, CH₃ 2850 - 2960 Strong
C=O Stretch (Amide I) Amide 1630 - 1670 Strong
C=C Bend (Aromatic) Benzene Ring 1475 - 1600 Medium-Strong
C-N Stretch Amide 1400 - 1450 Medium

Computational and Theoretical Investigations of Amide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a cornerstone of computational chemistry, balancing accuracy with computational efficiency. Methodologies like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed to model the properties of organic molecules. physchemres.org These calculations provide a robust framework for predicting a wide array of molecular characteristics.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For 2-(2-chlorophenyl)-N-methylpropanamide, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the rotatable bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the propanamide moiety, suggests the possibility of multiple conformers.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This data is illustrative and represents typical values for similar chemical structures as calculated by DFT methods.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.24O-C-N122.5
C-N (amide)1.35C-N-C121.8
N-C (methyl)1.46C-C-N115.0
C-Cl1.75C-C-Cl119.5
C-C (aromatic)1.39C-C-C (aromatic)120.0

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. semanticscholar.orgmdpi.com DFT calculations can predict these frequencies, which are often scaled by an empirical factor to better match experimental data. nih.gov

For this compound, characteristic vibrational modes include the C=O stretching of the amide group (Amide I band), the N-H bending and C-N stretching (Amide II and III bands), C-H stretching from the aromatic ring and alkyl groups, and the C-Cl stretching. semanticscholar.org

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative) This data is illustrative and represents typical vibrational modes for similar amide compounds.

Frequency (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
~3070MediumAromatic C-H Stretch
~2980WeakAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide I)
~1590MediumAromatic C=C Stretch
~1530MediumN-H Bend / C-N Stretch (Amide II)
~1260MediumC-N Stretch / N-H Bend (Amide III)
~750StrongC-Cl Stretch

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

In this compound, the HOMO is likely localized on the electron-rich 2-chlorophenyl ring and the lone pairs of the oxygen and nitrogen atoms of the amide group. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, which can accept electron density.

Table 3: Frontier Molecular Orbital Energies (Illustrative) This data is illustrative and represents plausible values for similar organic molecules.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key interactions in this compound would include hyperconjugative effects, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding π* orbital of the carbonyl group (n → π*). nih.gov This interaction is characteristic of amides and contributes significantly to their stability and the rotational barrier around the C-N bond. Other significant interactions involve delocalization from the aromatic ring's π orbitals and the chlorine atom's lone pairs into adjacent antibonding orbitals.

Table 4: NBO Analysis of Key Intramolecular Interactions (Illustrative) This table illustrates typical donor-acceptor interactions and stabilization energies found in similar molecules.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Nπ(C=O)~45-60n → π
LP(2) Oσ(C-N)~25-35n → σ
π(C-C)aromπ(C-C)arom~15-25π → π
LP(3) Clσ(Carom-Carom)~2-5n → σ

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dntb.gov.ua The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide hydrogen would exhibit a positive potential, making it a hydrogen bond donor site. The chlorinated phenyl ring would display a complex potential, with the chlorine atom contributing to a region of slight negative or neutral potential while the aromatic protons are slightly positive.

Fukui functions are used within the framework of conceptual DFT to identify which atoms in a molecule are most susceptible to different types of attack. nih.gov The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions simplify this by providing values for each atomic site.

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack.

For this compound, calculations would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack (high f+). The carbonyl oxygen, amide nitrogen, and atoms on the chlorophenyl ring would be the most probable sites for electrophilic attack (high f-). researchgate.netchemrxiv.org

Table 5: Condensed Fukui Function Values for Selected Atoms (Illustrative) These values are hypothetical, illustrating the predictive power of Fukui functions for identifying reactive sites.

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
Carbonyl Carbon (C=O)0.18 0.05
Carbonyl Oxygen (C=O)0.090.15
Amide Nitrogen (N)0.040.12
Aromatic Carbon (bonded to Cl)0.060.08
Chlorine (Cl)0.030.10

Thermodynamic Property Calculations (e.g., heat capacity, entropy, enthalpy)

No specific experimental or calculated data for the heat capacity, entropy, and enthalpy of "this compound" could be retrieved from the searched resources. Theoretical chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, would be required to predict these fundamental thermodynamic properties. Such calculations would involve geometry optimization of the molecule followed by frequency analysis to determine its vibrational modes, which are essential for calculating thermodynamic functions.

Table 1: Hypothetical Thermodynamic Properties of this compound (Note: The following table is for illustrative purposes only, as no specific data was found in the literature. The values are not based on actual calculations for the compound .)

Thermodynamic PropertyPredicted ValueUnit
Heat Capacity (Cp)Data not availableJ/(mol·K)
Standard Entropy (S°)Data not availableJ/(mol·K)
Standard Enthalpy of Formation (ΔHf°)Data not availablekJ/mol

Molecular Dynamics and Conformational Search

Specific molecular dynamics simulations or detailed conformational search studies for "this compound" have not been reported in the available literature. Molecular dynamics simulations could provide insights into the dynamic behavior of this molecule over time, including the flexibility of the amide bond and the rotational barriers of the phenyl and methyl groups. A conformational search would be crucial to identify the low-energy conformers of the molecule, which is a prerequisite for understanding its biological activity and physical properties. The presence of the chloro-substituted phenyl ring and the N-methyl group suggests the possibility of multiple stable conformers due to hindered rotation around the amide and aryl-C bonds.

Theoretical Studies on Solvent Effects and Conformer Stability

There is a lack of specific theoretical studies on the influence of solvents on the conformational stability of "this compound." Such studies would typically employ implicit or explicit solvent models in quantum chemical calculations to understand how the polarity of the solvent medium affects the relative energies of different conformers. Given the presence of a polar amide group, it is expected that the conformational preferences of "this compound" would be sensitive to the solvent environment. For instance, polar solvents might stabilize conformers with larger dipole moments.

Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and separation of 2-(2-chlorophenyl)-N-methylpropanamide from any process-related impurities or degradation products. This method offers high resolution and sensitivity, making it ideal for quantifying the main component and detecting trace-level impurities. A typical HPLC method for this compound would be a reverse-phase setup, which is well-suited for the separation of moderately polar to nonpolar compounds.

In a reverse-phase HPLC analysis, a nonpolar stationary phase, such as a C18 column, is commonly used. The separation is achieved by eluting the sample with a polar mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over the course of the analysis, allows for the effective separation of compounds with a wide range of polarities. The detection of this compound and its impurities is typically carried out using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

The validation of an HPLC method is critical to ensure its reliability and would include the evaluation of parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantification). While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of reverse-phase HPLC are broadly applicable. For instance, a method developed for a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer, demonstrating the utility of this approach for chlorophenyl-containing compounds. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time-dependent variation of %B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

This table represents a hypothetical set of starting parameters for method development and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. For the analysis of this compound, GC-MS can be particularly useful for identifying potential impurities that may arise during its synthesis, such as starting materials, by-products, or residual solvents. thermofisher.com

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that can be used for identification by comparing it to spectral libraries. chromatographyonline.com

Table 2: Representative GC-MS Parameters for Impurity Profiling

ParameterTypical Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 60 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-500 amu
Transfer Line Temp 280 °C

This table outlines a general set of parameters that would serve as a starting point for developing a specific GC-MS method for this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a basic indicator of its purity. The technique precisely measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as chlorine (Cl), present in the sample.

The theoretical elemental composition of this compound (C10H12ClNO) is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined percentages from elemental analysis are then compared with these theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. Typically, a deviation of within ±0.4% is considered acceptable. While specific elemental analysis data for this exact compound is not widely published, the methodology is a standard characterization step in chemical synthesis.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0110120.1060.15%
HydrogenH1.011212.126.07%
ChlorineCl35.45135.4517.76%
NitrogenN14.01114.017.02%
OxygenO16.00116.008.01%
Total 199.68 100.00%

This table presents the calculated theoretical elemental composition for C10H12ClNO.

Research on Derivatives and Analogues of 2 2 Chlorophenyl N Methylpropanamide

Design and Synthesis of Novel Propanamide Derivatives with Modified Aryl and Amide Substituents

The design and synthesis of novel propanamide derivatives have been a cornerstone of research, aiming to explore the chemical space around the 2-(2-chlorophenyl)-N-methylpropanamide scaffold. Synthetic strategies often revolve around the creation of an amide bond, a fundamental linkage in numerous biologically active molecules. mdpi.commdpi.com A common and effective method for this is the Schotten-Baumann reaction, which facilitates the formation of amide bonds from amines and acyl chlorides. mdpi.comresearchgate.net This approach has been successfully used to synthesize derivatives by reacting a substituted amine with a propanoyl chloride, or vice-versa. mdpi.comresearchgate.net

Researchers have systematically introduced modifications to both the aryl (chlorophenyl) and the amide portions of the parent molecule. For instance, in the pursuit of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were synthesized with various substituents on the N-benzyl group (the C-region of the molecule). nih.gov The synthesis involved coupling the corresponding carboxylic acids with amines like 4-t-butylbenzyl amine. nih.gov

Another strategy involves merging different bioactive moieties through active splicing. nih.gov For example, new carboxamide and propanamide derivatives have been designed and synthesized by incorporating a phenylpyridazine core, with the goal of inhibiting cholinesterase enzymes. nih.gov Similarly, by introducing a cyclopropane (B1198618) ring, a stable bioisostere for carbon-carbon double bonds, novel amide derivatives have been created to enhance metabolic stability and receptor affinity. mdpi.com The synthesis of these compounds often involves standard peptide coupling reagents or conversion of a carboxylic acid to an acid chloride followed by reaction with an appropriate amine. nih.gov

The synthetic pathways are often multi-step processes. For example, the synthesis of certain sulfonamide derivatives incorporating a piperidine (B6355638) ring involves preparing a key intermediate like ethyl 1-(4-sulfonoylbenzoyl)piperidine-4-carboxylate, followed by reaction with hydrazine (B178648) and subsequent coupling with isocyanates or isothiocyanates. mdpi.com Exploration of different synthetic routes, including microwave-assisted copper-catalyzed N-arylation and palladium-catalyzed cross-coupling reactions, has also been reported for creating diverse aryl amides and sulfonamides. ijarsct.co.in Furthermore, novel glyoxamide derivatives have been synthesized through ring-opening reactions of N-substituted isatins with diamines, creating mimics of antimicrobial peptides. rsc.org

Structure-Activity Relationship (SAR) Studies based on Structural Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. These studies guide the rational design of more potent and selective analogues.

For a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides acting as TRPV1 antagonists, SAR analysis revealed that phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine (B92270) surrogates. nih.gov Modifications in the "B-region" (the propanamide part) showed that an α-methyl group is a critical pharmacophore for stereospecific interaction with the receptor; replacing it with dimethyl or cyclopropyl (B3062369) groups led to a dramatic loss in activity. nih.govresearchgate.net Conversely, modifications in the "C-region" (the N-benzyl part) led to the discovery of potent analogues, such as a diphenylpropenyl derivative which showed high binding affinity. nih.govresearchgate.net

In another study focusing on cholinesterase inhibitors, propanamide derivatives bearing a phenylpyridazine ring were compared to those with a biphenyl (B1667301) ring. nih.gov The results indicated that certain pyridazine-3-carboxamide (B1582110) derivatives showed selective and potent acetylcholinesterase (AChE) inhibition. nih.gov Docking studies suggested that the most active compound targeted both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

The following table summarizes the SAR findings for a series of TRPV1 antagonists based on the 2-arylpropanamide scaffold.

Compound SeriesModification AreaKey Structural ChangeImpact on Activity (TRPV1 Antagonism)Reference
α-Methyl vs. α,α'-Disubstituted AmidesB-Region (Propanamide)Replacement of α-methyl with dimethyl or cyclopropyl groupsDramatic loss in receptor activity nih.govresearchgate.net
Phenyl vs. Pyridine C-Region DerivativesC-Region (N-Aryl)Substitution of phenyl ring with a pyridine ringPhenyl derivatives showed better antagonism in most series nih.gov
Diarylalkyl AnaloguesC-Region (N-Aryl)Introduction of diphenylpropyl and diphenylpropenyl groupsEnhanced potency compared to single aryl groups nih.govresearchgate.net

Impact of Chlorophenyl Isomerism on Molecular Interactions

The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence a molecule's electronic properties, conformation, and, consequently, its interaction with biological targets. This phenomenon, known as isomerism, is a key consideration in drug design.

In a study of dexibuprofen amide analogues, N-(2-chlorophenyl)-2-(4-isobutylphenyl) propanamide was found to exhibit excellent antitumor activity against a breast carcinoma cell line (MCF-7). researchgate.net This highlights the potential of the ortho-chloro substitution. While direct comparisons with meta- and para-isomers within the same study were not detailed, research on other molecular systems provides insights. For instance, in studies of ketamine esters, 2-substituted (ortho) compounds were generally more active as sedatives than 3-substituted (meta) or 4-substituted (para) compounds. mdpi.com

Theoretical investigations into the amination of aryl halides show that the position of a substituent relative to the halogen atom affects the reaction's activation energy. nih.gov Electron-withdrawing groups, like chlorine, are predicted to have different effects depending on their position. Specifically, for electron-withdrawing substituents, placing them at the ortho position is often favorable for amination reactions, which can be attributed to a combination of steric and electronic effects. nih.gov In the context of aryl-aryl interactions, substituent effects have been shown to arise from direct electrostatic and dispersion interactions between the substituent and an interacting aromatic ring. mit.edu The position of the substituent dictates the nature and strength of these non-covalent interactions, which are fundamental to molecular recognition and binding affinity at a receptor site. For example, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide places the chlorine at the meta position on the phenethylamine (B48288) moiety, indicating exploration of isomers beyond the ortho position found in the parent compound. mdpi.comresearchgate.net

Effects of Substituents on Conformational Preferences

Substituents can exert a profound influence on the conformational preferences of a molecule, which is its preferred three-dimensional shape. This, in turn, affects how the molecule fits into a receptor's binding pocket. The interplay between different chemical groups can lead to specific spatial arrangements due to steric hindrance or attractive non-covalent interactions, such as hydrogen bonds or C-H···π interactions. nih.gov

The electronic effects of substituents also play a role. Electron-withdrawing substituents in one aromatic ring can modify the sensitivity of a nearby functional group (like a carbonyl) to the electronic effects of substituents on another ring. researchgate.net This cross-interaction suggests that substituents can influence the electronic distribution and geometry of the entire molecule, not just their immediate vicinity. This can affect the strength of intramolecular and intermolecular interactions, thereby altering conformational equilibrium. The study of substituent effects on the geminal coupling constants in benzylic methylene (B1212753) groups also reveals a strong dependence on the molecule's conformation. researchgate.net

Exploration of Different Scaffolds Incorporating the Chlorophenyl and Amide Moieties

To discover novel compounds and escape the intellectual property space of existing molecules, researchers often engage in "scaffold hopping." nih.gov This involves replacing the central molecular framework (the scaffold) while retaining key pharmacophoric elements—in this case, the chlorophenyl group and the amide functionality.

A variety of different scaffolds have been investigated. For instance, the propanamide backbone has been replaced with a piperidine ring linked to a ureido/thioureidoaryl tail in a series of benzenesulfonamide-based compounds designed as carbonic anhydrase inhibitors. mdpi.com In these molecules, the aryl group attached to the ureido/thioureido moiety is often a substituted phenyl ring, including chlorophenyl isomers. mdpi.com

Heterocyclic scaffolds are particularly common in drug discovery. Researchers have synthesized novel compounds where the chlorophenyl and amide groups are attached to or part of a larger heterocyclic system. Examples include:

Benzimidazoles : A series of 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(substituted) acetamides were synthesized and evaluated for antioxidant properties. nih.gov Here, the 4-chlorophenyl group is a key substituent on the benzimidazole (B57391) ring.

Pyrrol-3-ones : A 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized via intramolecular cyclization, demonstrating the incorporation of the chlorophenyl-amino moiety into a five-membered heterocyclic ring. mdpi.com

Thiazoles : Aryl amides containing a thiazole (B1198619) ring have been designed as inhibitors of the type III secretion system in Pseudomonas aeruginosa. nih.gov

The strategy of ring opening can also generate new scaffolds. For example, opening a ring in a known kinase inhibitor that contained an anthranilic amide moiety led to a potent and selective analogue with improved properties. nih.gov This illustrates that moving from a cyclic to an acyclic scaffold, while maintaining key interactions, is a valid approach. The use of triaryl scaffolds, where aryl groups are connected by C-C bonds instead of amide linkers, has also been explored to create synthetic mimics of antimicrobial peptides, demonstrating a departure from traditional amide-based backbones. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.